![molecular formula C9H16O3 B13683092 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique bicyclic structure. This compound is part of the spiroketal family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The spiro structure imparts stability and rigidity to the molecule, making it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones with methoxymethyl groups. One common method includes the reaction of γ-hydroxy carboxylic acids with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of a dilactone intermediate, which is then converted to the spiroketal structure by heating with a concentrated solution of sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spiroketals.
科学的研究の応用
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane has several applications in scientific research:
作用機序
The mechanism of action of 6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis . The exact molecular targets and pathways may vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A similar spiroketal compound with a different substituent at the 6-position.
6-Methoxymethyl-1,4-dioxa-7-thiaspiro[4.4]nonane: Contains a sulfur atom in the spiro ring, imparting different chemical properties.
2-Benzylazaspiro[4.4]nonane: A spirocyclic compound with a nitrogen atom in the ring, used in medicinal chemistry.
Uniqueness
6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane is unique due to its methoxymethyl substituent, which enhances its stability and reactivity. This makes it a valuable compound for various applications, including drug development and industrial processes.
特性
分子式 |
C9H16O3 |
|---|---|
分子量 |
172.22 g/mol |
IUPAC名 |
9-(methoxymethyl)-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C9H16O3/c1-10-7-8-3-2-4-9(8)11-5-6-12-9/h8H,2-7H2,1H3 |
InChIキー |
VAECEGCFWKOFFB-UHFFFAOYSA-N |
正規SMILES |
COCC1CCCC12OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)
![3-Benzyl-8-Boc-1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13683024.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
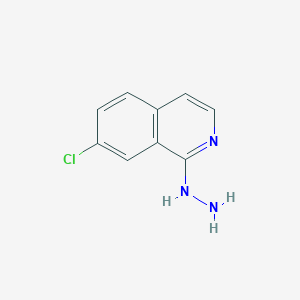

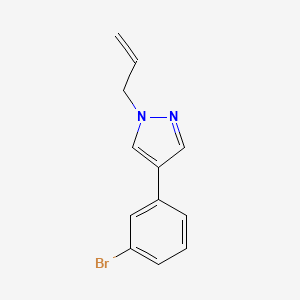
![2-[(2-methylphenyl)methyl]guanidine](/img/structure/B13683041.png)
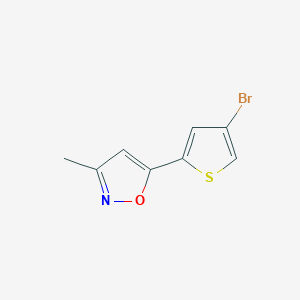

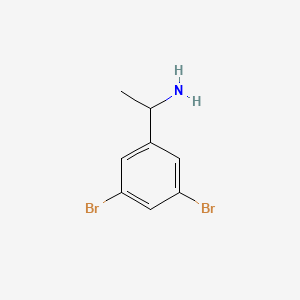
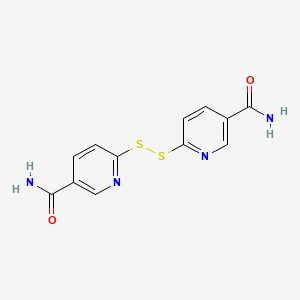
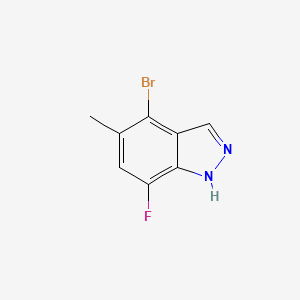
![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
